1-(4-Fluorophenyl)piperidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-9-4-6-10(7-5-9)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPGAKPDIOQNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)piperidine-2-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Fluorophenyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of 1-(4-Fluorophenyl)piperidine-2-carboxylic acid as an antiviral agent, particularly against coronaviruses. A notable research effort evaluated various piperidine derivatives for their ability to inhibit SARS-CoV-2 main protease (Mpro). The findings indicated that compounds with similar structures exhibited micromolar activity against this target, suggesting a novel class of non-covalent inhibitors that may warrant further optimization for therapeutic use .
Table 1: Antiviral Activity Against SARS-CoV-2
Neuropharmacological Applications
The compound's interaction with dopamine receptors has been explored in the context of treating neurological disorders such as schizophrenia and Parkinson's disease. Modifications to the piperidine structure can enhance binding affinity and selectivity for these receptors, potentially leading to improved therapeutic outcomes.
Case Study: Dopamine D2 Receptor Modulation
- A study focused on the design and synthesis of piperidine derivatives demonstrated that introducing fluorinated groups significantly improved the pharmacological profile by altering receptor interactions and downstream signaling pathways.
Anticoagulant Properties
Compounds structurally related to this compound have shown promise as selective inhibitors of serine proteases involved in coagulation processes. This suggests that this compound could have anticoagulant effects worth exploring further.
Table 2: Inhibitory Potency of Related Compounds
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Piperidine derivative A | FXIIa | 0.6 |
| Piperidine derivative B | Thrombin | 1.6 |
| This compound | TBD | TBD |
Synthesis and Characterization
The synthesis of piperidine derivatives has been well-documented, showcasing how structural modifications can lead to enhanced biological activity. The Ugi reaction has been employed effectively to create various analogues with promising biological properties .
Preliminary studies indicate that the compound may influence neurotransmitter binding and signaling pathways critical in neurological functions and disorders. Additionally, its inhibitory activity against specific enzymes reflects its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 1-(4-fluorophenyl)piperidine-2-carboxylic acid, highlighting substituent variations and their implications:
Key Observations :
- Electronic Effects : The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the strongly electron-withdrawing sulfonyl group in the 3-nitrophenylsulfonyl analogue . This balance may optimize both stability and reactivity for pharmacological applications.
- The 4-fluorophenyl group offers a compromise between steric bulk and electronic modulation.
- Solubility and Bioavailability : Esterified derivatives (e.g., ethyl ester in ) improve lipophilicity, whereas the free carboxylic acid in the target compound enhances hydrogen-bonding capacity, critical for target engagement .
Comparison with Analogues :
- The isopropyl-substituted derivatives () are synthesized via hydrogenation of (R)- or (S)-piperidine-2-carboxylic acid with acetone, yielding enantiomers with distinct crystallinity (44% vs. 97% yields) .
- The sulfonyl-substituted analogue () requires sulfonylation of the piperidine nitrogen using 3-nitrophenylsulfonyl chloride, a step that demands careful control of reaction conditions to avoid side reactions .
Physicochemical and Pharmacological Profiles
| Property | This compound | (2R)-1-(Propan-2-yl)piperidine-2-carboxylic acid | 1-(3-Nitrophenylsulfonyl)piperidine-2-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 237.24 | 187.23 | 314.32 |
| pKa (Carboxylic Acid) | ~4.5 (estimated) | ~4.7 | ~3.8 (acid-enhanced by sulfonyl) |
| Solubility in Water | Moderate | Low | Very low |
| Pharmacological Use | Enzyme inhibitor (hypothetical) | Chiral intermediate in peptide synthesis | Protease inhibitor candidate |
Insights :
- The fluorine atom in the target compound slightly lowers the pKa of the carboxylic acid compared to the isopropyl analogue, increasing its ionization at physiological pH .
Biological Activity
1-(4-Fluorophenyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a fluorophenyl group and a carboxylic acid moiety. This structure contributes to its biological activity by influencing its interaction with various biological targets.
Biological Activity Spectrum
Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:
- Anticancer Activity : Studies have shown that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, certain derivatives have demonstrated significant cytotoxicity against breast and pancreatic cancer cell lines .
- Neuroprotective Effects : The compound may exert effects on neurotransmitter uptake, suggesting potential applications in treating neurodegenerative diseases like Parkinson's .
- Antimicrobial Properties : Preliminary data suggest that this compound could possess antibacterial and antifungal activities, potentially inhibiting various pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Piperidine derivatives are known to affect various enzymes, including kinases and proteases, which play crucial roles in cancer progression and inflammation .
- Ion Channel Modulation : The compound may interact with voltage-gated ion channels, leading to effects such as membrane stabilization and modulation of neuronal excitability .
- Receptor Binding : Binding studies indicate that this compound can interact with G-protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)piperidine-2-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling, cyclization, and hydrolysis. For example, analogous piperidine derivatives are synthesized using palladium-catalyzed cross-coupling reactions under inert atmospheres, followed by acid-mediated hydrolysis. Key steps include:
- Step 1: Coupling of fluorophenyl precursors with piperidine intermediates under reflux conditions.
- Step 2: Hydrolysis of ester intermediates using HCl or NaOH to yield the carboxylic acid moiety.
Reaction optimization may require varying catalysts (e.g., Pd(OAc)₂), ligands (e.g., XPhos), and temperature gradients (40–100°C) to maximize yield .
Table 1: Example Reaction Conditions for Piperidine Derivatives
| Step | Reagents/Conditions | Duration | Yield |
|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos, Cs₂CO₃ | 5.5 h | ~70% |
| 2 | HCl (aqueous), 93–96°C | 17 h | >90% |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Analytical techniques include:
- HPLC: To assess purity (>95% as per typical synthetic protocols) .
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and piperidine backbone (δ ~1.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., calculated for C₁₂H₁₂FNO₂: 233.09 g/mol).
Q. What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid dermal/ocular exposure (Category 2 skin/eye irritation) .
- Ventilation: Use fume hoods due to potential respiratory irritation (H335) .
- Storage: Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be systematically optimized?
Methodological Answer: Employ statistical design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading, solvent polarity). For example:
- Factorial Design: Test interactions between variables (e.g., Pd catalyst concentration vs. reaction time).
- Response Surface Methodology (RSM): Optimize conditions for maximum yield .
Case Study: A piperidine derivative synthesis achieved a 15% yield increase by adjusting Cs₂CO₃ concentration and reaction temperature .
Q. What methodologies are used to evaluate biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Docking Studies: Molecular modeling to predict binding affinity to active sites (e.g., using AutoDock Vina).
- Structure-Activity Relationship (SAR): Modify the fluorophenyl or piperidine groups to assess activity trends .
Q. How can stability and degradation pathways be analyzed?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light, and humidity.
- LC-MS/MS: Identify degradation products (e.g., decarboxylation or fluorophenyl cleavage).
- Kinetic Modeling: Determine shelf-life using Arrhenius equations under accelerated conditions .
Q. How should contradictory data (e.g., conflicting bioactivity results) be resolved?
Methodological Answer:
- Reproducibility Checks: Validate assays across independent labs.
- Meta-Analysis: Compare data with structurally similar compounds (e.g., 5-(4-Fluorophenyl)pyridine-3-carboxylic acid) to identify trends .
- Error Source Identification: Use control experiments to isolate variables (e.g., solvent purity, assay interference) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
